molecular formula C9H19N B14473491 (2S,3R)-2,3-Diethylpiperidine CAS No. 67405-13-4

(2S,3R)-2,3-Diethylpiperidine

Cat. No.: B14473491
CAS No.: 67405-13-4
M. Wt: 141.25 g/mol
InChI Key: YTQWQAVWWKLCDR-BDAKNGLRSA-N
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Description

(2S,3R)-2,3-Diethylpiperidine is a chiral piperidine derivative with two ethyl groups attached to the second and third carbon atoms in the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2,3-Diethylpiperidine typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a substituted pyridine or a piperidine derivative, using a chiral catalyst. The reaction conditions often include hydrogen gas, a solvent like ethanol or methanol, and a chiral catalyst such as a rhodium or ruthenium complex.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity and correct stereochemistry.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2,3-Diethylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(2S,3R)-2,3-Diethylpiperidine has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2S,3R)-2,3-Diethylpiperidine depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S)-2,3-Diethylpiperidine: This is the enantiomer of (2S,3R)-2,3-Diethylpiperidine and has similar chemical properties but different biological activity.

    2,3-Dimethylpiperidine: A similar compound with methyl groups instead of ethyl groups, which can affect its reactivity and applications.

    2,3-Diethylpyrrolidine: A related compound with a pyrrolidine ring instead of a piperidine ring, which can influence its chemical behavior.

Uniqueness

This compound is unique due to its specific stereochemistry, which can impart distinct biological activity and reactivity compared to its isomers and related compounds. This makes it valuable in applications requiring precise chiral control.

Properties

CAS No.

67405-13-4

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

(2S,3R)-2,3-diethylpiperidine

InChI

InChI=1S/C9H19N/c1-3-8-6-5-7-10-9(8)4-2/h8-10H,3-7H2,1-2H3/t8-,9+/m1/s1

InChI Key

YTQWQAVWWKLCDR-BDAKNGLRSA-N

Isomeric SMILES

CC[C@@H]1CCCN[C@H]1CC

Canonical SMILES

CCC1CCCNC1CC

Origin of Product

United States

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